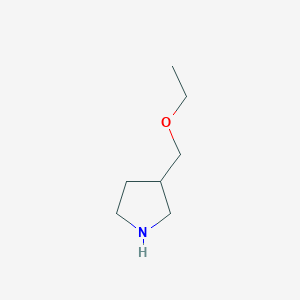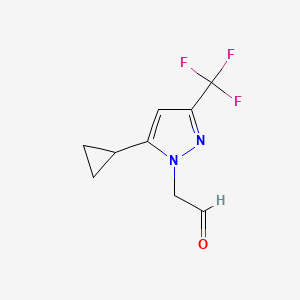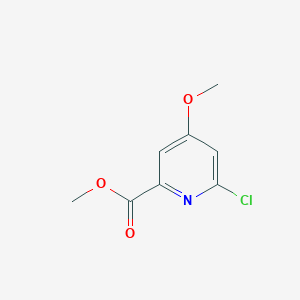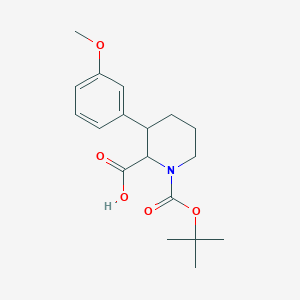
1-(2-phénoxyphényl)éthan-1-amine
Vue d'ensemble
Description
1-(2-Phenoxyphenyl)ethan-1-amine is a useful research compound. Its molecular formula is C14H15NO and its molecular weight is 213.27 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-Phenoxyphenyl)ethan-1-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2-Phenoxyphenyl)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Phenoxyphenyl)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacologie
1-(2-phénoxyphényl)éthan-1-amine: est explorée en pharmacologie pour son potentiel en tant que précurseur dans la synthèse de divers composés pharmaceutiques. Sa structure d'éther phénolique est similaire à celle que l'on trouve dans de nombreuses molécules biologiquement actives, ce qui suggère qu'elle pourrait être utilisée pour développer de nouveaux agents thérapeutiques. Le groupe amine du composé en fait un candidat approprié pour la création de molécules médicamenteuses ciblées par des processus d'amination réductrice, conduisant potentiellement à des traitements pour une variété de maladies .
Science des matériaux
En science des matériaux, ce composé peut être utilisé dans la synthèse de nouveaux matériaux organiques. Sa structure aromatique pourrait être intégrée dans les polymères pour améliorer leur stabilité et leur durabilité. De plus, la capacité du composé à interagir avec d'autres molécules par le biais de ses groupes phénoxy et amine peut conduire au développement de matériaux avancés ayant des propriétés spécifiques, telles qu'une résistance thermique ou une conductivité électrique améliorée .
Synthèse chimique
This compound: sert d'intermédiaire en synthèse organique. Il peut être utilisé pour construire des molécules complexes par le biais de diverses réactions, y compris les réactions de couplage et comme élément de base pour les composés hétérocycliques. Sa polyvalence dans les transformations chimiques est précieuse pour synthétiser un large éventail d'entités chimiques pour la recherche et les applications industrielles .
Chimie analytique
Ce composé peut avoir des applications en chimie analytique en tant que standard ou réactif. Sa structure unique lui permet d'être utilisé en chromatographie comme composé de référence pour aider à identifier et à quantifier d'autres substances. De plus, il pourrait être utilisé dans le développement de nouvelles méthodes analytiques pour détecter des groupes chimiques spécifiques .
Sciences de la vie
Dans les sciences de la vie, This compound pourrait être utilisé dans les études biochimiques comme une sonde moléculaire. Sa structure pourrait interagir avec les macromolécules biologiques, aidant à l'étude des voies et des processus biochimiques. Il pourrait également être utilisé dans le domaine de la protéomique pour modifier les protéines afin de mieux les caractériser et les analyser .
Sciences de l'environnement
L'utilisation potentielle du composé en science de l'environnement réside dans sa capacité à agir comme traceur ou marqueur dans les échantillons environnementaux. Il pourrait aider à suivre le mouvement des polluants ou à étudier les processus chimiques dans l'environnement. De plus, ses propriétés structurelles pourraient être bénéfiques dans le développement de capteurs pour la surveillance environnementale .
Mécanisme D'action
Biochemical Pathways
The biochemical pathways affected by 1-(2-Phenoxyphenyl)ethan-1-amine are not clearly defined in the available literature. It’s likely that this compound influences several pathways, given its potential to interact with various targets. The downstream effects of these pathway alterations would depend on the specific targets and pathways involved .
Result of Action
The molecular and cellular effects of 1-(2-Phenoxyphenyl)ethan-1-amine’s action are not well-documented. These effects would depend on the compound’s targets and mode of action. More research is needed to describe these effects .
Analyse Biochimique
Biochemical Properties
1-(2-Phenoxyphenyl)ethan-1-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . These interactions often involve the oxidation of the compound, leading to the formation of more hydrophilic metabolites that can be easily excreted. Additionally, 1-(2-Phenoxyphenyl)ethan-1-amine may interact with other biomolecules such as transport proteins, influencing their function and activity .
Cellular Effects
The effects of 1-(2-Phenoxyphenyl)ethan-1-amine on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving neurotransmitters like dopamine and serotonin . This compound can modulate the release and reuptake of these neurotransmitters, thereby affecting mood and behavior. Furthermore, 1-(2-Phenoxyphenyl)ethan-1-amine can impact gene expression by interacting with transcription factors and other regulatory proteins . This can lead to changes in cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, 1-(2-Phenoxyphenyl)ethan-1-amine exerts its effects through various mechanisms. One key mechanism involves its binding to specific receptors on the cell surface, leading to the activation or inhibition of downstream signaling pathways . For example, it can bind to G-protein coupled receptors, triggering a cascade of intracellular events that result in altered cellular responses. Additionally, 1-(2-Phenoxyphenyl)ethan-1-amine can inhibit or activate enzymes, thereby modulating their activity and influencing metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Phenoxyphenyl)ethan-1-amine have been studied over different time periods. It has been observed that the compound is relatively stable under standard conditions, with minimal degradation over time . Prolonged exposure to light or heat can lead to its breakdown, resulting in the formation of degradation products. Long-term studies have shown that 1-(2-Phenoxyphenyl)ethan-1-amine can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(2-Phenoxyphenyl)ethan-1-amine vary with different dosages in animal models. At low doses, the compound has been shown to have minimal adverse effects, with potential therapeutic benefits such as mood enhancement and improved cognitive function . At higher doses, it can lead to toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects are often dose-dependent, with a clear threshold beyond which the compound becomes harmful.
Metabolic Pathways
1-(2-Phenoxyphenyl)ethan-1-amine is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of more hydrophilic metabolites that can be excreted from the body. Additionally, the compound may undergo phase II metabolic reactions, such as glucuronidation or sulfation, further enhancing its excretion . These metabolic pathways are crucial for the detoxification and elimination of 1-(2-Phenoxyphenyl)ethan-1-amine from the body.
Transport and Distribution
Within cells and tissues, 1-(2-Phenoxyphenyl)ethan-1-amine is transported and distributed through various mechanisms. It can interact with transport proteins, such as organic cation transporters, which facilitate its movement across cell membranes . Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm or mitochondria, depending on its chemical properties and interactions with intracellular proteins .
Subcellular Localization
The subcellular localization of 1-(2-Phenoxyphenyl)ethan-1-amine is influenced by its chemical structure and interactions with cellular components. It has been observed to localize in the cytoplasm, where it can interact with various enzymes and proteins involved in metabolic processes . Additionally, the compound may be directed to specific organelles, such as the mitochondria, through targeting signals or post-translational modifications . This localization is crucial for its activity and function within the cell.
Propriétés
IUPAC Name |
1-(2-phenoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-11(15)13-9-5-6-10-14(13)16-12-7-3-2-4-8-12/h2-11H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVUOJLMRKMBRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019573-79-5 | |
| Record name | 1-(2-phenoxyphenyl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[({1-[(E)-2-Phenyldiazenyl]-2-naphthyl}oxy)-methyl]piperidine](/img/structure/B1461949.png)




![Ethyl 1-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B1461958.png)
![[4-(3-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine](/img/structure/B1461961.png)






